

Spectroscopic Characterization of (R)-1-(o-tolyl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(o-tolyl)ethanamine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **(R)-1-(o-tolyl)ethanamine**, a chiral amine of significant interest in stereoselective synthesis and drug development.^[1] Given the scarcity of publicly available experimental spectra for this specific compound, this guide synthesizes data from closely related analogs, established spectroscopic principles, and predictive models to offer a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of (R)-1-(o-tolyl)ethanamine

(R)-1-(o-tolyl)ethanamine belongs to the class of chiral α -methylbenzylamines. Its structure, featuring a methyl group at the ortho position of the phenyl ring, confers distinct steric and electronic properties that are highly valuable in asymmetric synthesis.^[1] It serves as a crucial resolving agent for racemic mixtures and as a chiral ligand in metal-catalyzed asymmetric reactions.^[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound, ensuring its effective application in these sensitive processes.

This guide will delve into the three core spectroscopic techniques for the structural elucidation of **(R)-1-(o-tolyl)ethanamine**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a detailed experimental protocol, the expected data, and an in-depth interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(R)-1-(o-tolyl)ethanamine**, both ^1H and ^{13}C NMR are essential for confirming the presence and connectivity of all atoms in the structure.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **(R)-1-(o-tolyl)ethanamine**.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O). The choice of solvent can affect the chemical shift of the labile N-H protons.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Integrate all signals to determine the relative number of protons.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Expected ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for **(R)-1-(o-tolyl)ethanamine**. These predictions are based on the analysis of structurally similar compounds and established substituent effects.

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H	7.10 - 7.40	Multiplet	-	4H
CH-NH ₂	~4.15	Quartet	~6.5	1H
Ar-CH ₃	~2.35	Singlet	-	3H
NH ₂	1.5 - 2.5 (variable)	Broad Singlet	-	2H
CH-CH ₃	~1.40	Doublet	~6.5	3H

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum provides a unique fingerprint of the molecule.

- Aromatic Region (7.10 - 7.40 ppm):** The four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The ortho-methyl group disrupts the symmetry, leading to distinct chemical shifts for each aromatic proton.
- Benzylic Proton (CH-NH₂, ~4.15 ppm):** This proton is a quartet due to coupling with the three protons of the adjacent methyl group ($n+1$ rule, $3+1=4$). Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic ring.
- Aromatic Methyl Group (Ar-CH₃, ~2.35 ppm):** The three protons of the methyl group attached to the aromatic ring appear as a singlet, as there are no adjacent protons to couple with.
- Amine Protons (NH₂, 1.5 - 2.5 ppm):** The two protons of the primary amine typically appear as a broad singlet. Their chemical shift is highly variable and depends on the solvent,

concentration, and temperature due to hydrogen bonding and exchange. Addition of D₂O will cause this signal to disappear, confirming its assignment.^[2]

- Aliphatic Methyl Group (CH-CH₃, ~1.40 ppm): These three protons appear as a doublet due to coupling with the single benzylic proton (n+1 rule, 1+1=2).

Expected ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for **(R)-1-(o-tolyl)ethanamine** are presented below.

Assignment	Predicted Chemical Shift (ppm)
Ar-C (quaternary, C-Ar)	~144
Ar-C (quaternary, C-CH ₃)	~135
Ar-CH	125 - 130
CH-NH ₂	~50
CH-CH ₃	~24
Ar-CH ₃	~19

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent sets of carbon atoms.

- Aromatic Carbons (125 - 144 ppm): The six carbons of the aromatic ring will appear in this region. The two quaternary carbons (one attached to the ethylamine group and one to the methyl group) will be downfield, while the four protonated carbons will be slightly upfield.
- Benzylic Carbon (CH-NH₂, ~50 ppm): The carbon atom bonded to the nitrogen is deshielded by the electronegative nitrogen and appears in this region.
- Aliphatic Methyl Carbon (CH-CH₃, ~24 ppm): This is the carbon of the methyl group on the ethylamine side chain.

- Aromatic Methyl Carbon (Ar-CH_3 , ~19 ppm): The carbon of the methyl group attached to the aromatic ring is typically found at the most upfield position in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: IR Data Acquisition

Objective: To obtain an IR spectrum of **(R)-1-(o-tolyl)ethanamine** to identify its characteristic functional groups.

Methodology:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder or the solvent.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Expected IR Spectral Data

The following table lists the expected characteristic IR absorption bands for **(R)-1-(o-tolyl)ethanamine**.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3300 - 3400	Medium, two bands
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
N-H Bend (scissoring)	1580 - 1650	Medium to Strong
C=C Stretch (aromatic)	1450 - 1600	Medium, multiple bands
C-N Stretch	1250 - 1335	Medium
C-H Bend (out-of-plane, ortho-subst.)	730 - 770	Strong

Interpretation of the IR Spectrum

The IR spectrum will confirm the presence of the key functional groups in **(R)-1-(o-tolyl)ethanamine**.

- N-H Stretching (3300 - 3400 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]
- C-H Stretching (2850 - 3100 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and ethyl groups.
- N-H Bending (1580 - 1650 cm⁻¹): A medium to strong absorption in this region is indicative of the N-H scissoring vibration of the primary amine group.[3]
- Aromatic C=C Stretching (1450 - 1600 cm⁻¹): Several bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

- C-N Stretching ($1250 - 1335 \text{ cm}^{-1}$): The stretching vibration of the carbon-nitrogen bond in an aromatic amine typically appears in this range.[3]
- Ortho-Disubstitution Pattern ($730 - 770 \text{ cm}^{-1}$): A strong band in this region is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring, providing strong evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of **(R)-1-(o-tolyl)ethanamine**.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for generating protonated molecules $[M+H]^+$.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value.

Expected Mass Spectral Data

The molecular weight of **(R)-1-(o-tolyl)ethanamine** ($\text{C}_9\text{H}_{13}\text{N}$) is 135.21 g/mol .[4]

m/z	Proposed Fragment	Significance
135	$[M]^+$	Molecular Ion
120	$[M - CH_3]^+$	Loss of a methyl group
118	$[M - NH_3]^+$	Loss of ammonia

Interpretation of the Mass Spectrum

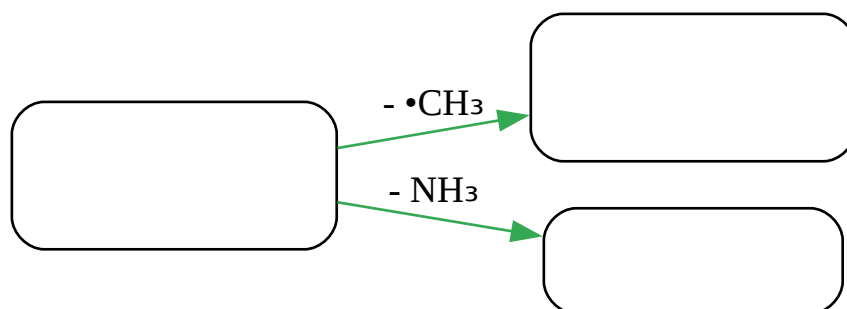
- Molecular Ion Peak ($[M]^+$, m/z 135): This peak corresponds to the intact molecule that has been ionized. Its presence confirms the molecular weight of the compound.
- Base Peak (m/z 120): The most intense peak in the spectrum is often the result of the loss of a methyl group (CH_3) from the molecular ion. This fragmentation is highly favorable as it results in a stable benzylic cation.
- $[M - NH_3]^+$ Peak (m/z 118): The loss of an ammonia molecule (NH_3) is another common fragmentation pathway for primary amines.^{[5][6]}

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of **(R)-1-(o-tolyl)ethanamine**.

Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation pathways of **(R)-1-(o-tolyl)ethanamine** in MS.

Conclusion

This technical guide provides a detailed spectroscopic framework for the characterization of **(R)-1-(o-tolyl)ethanamine**. By combining predictive data with established principles of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important chiral amine. The provided protocols and interpretations serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, ensuring the quality and reliability of their work.

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